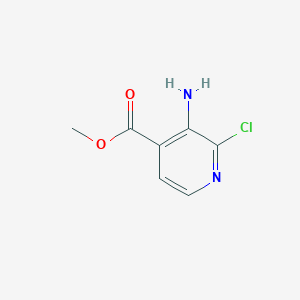

Methyl 3-amino-2-chloroisonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZMBXHYSQDICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376277 | |

| Record name | METHYL 3-AMINO-2-CHLOROISONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173435-41-1 | |

| Record name | METHYL 3-AMINO-2-CHLOROISONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-2-chloroisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-amino-2-chloroisonicotinate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 3-amino-2-chloroisonicotinate, a key intermediate in medicinal chemistry and drug development.

Chemical Properties and Identification

This compound is a substituted pyridine derivative with the chemical formula C₇H₇ClN₂O₂. It is a white crystalline solid that is soluble in water and various organic solvents.[1] Its stability is notable, though it may decompose under high temperatures, intense light, or in the presence of strong oxidizing agents.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O₂ | [2] |

| Molecular Weight | 186.60 g/mol | [2] |

| CAS Number | 173435-41-1 | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 118-120 °C | J. Heterocycl. Chem. 2001, 38, 613-615 |

| Boiling Point | 317.4±37.0 °C (Predicted) | [1] |

| Density | 1.384 g/cm³ (Predicted) | [1] |

| pKa | 1.12±0.10 (Predicted) | [1] |

| LogP | 1.1038 | [2] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J=5.2 Hz, 1H), 7.15 (d, J=5.2 Hz, 1H), 4.95 (br s, 2H), 3.90 (s, 3H) | J. Heterocycl. Chem. 2001, 38, 613-615 |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.8, 150.2, 148.5, 138.0, 118.2, 110.5, 52.3 | J. Heterocycl. Chem. 2001, 38, 613-615 |

| IR (KBr, cm⁻¹) | 3450, 3320, 1725, 1610, 1580, 1450, 1280, 1100, 850 | J. Heterocycl. Chem. 2001, 38, 613-615 |

| Mass Spectrum (EI, m/z) | 186 (M⁺), 155, 127, 92 | J. Heterocycl. Chem. 2001, 38, 613-615 |

Synthesis

This compound is synthesized from 2-chloro-3-nitroisonicotinic acid. The process involves two main steps: esterification of the carboxylic acid followed by reduction of the nitro group.

Experimental Protocol

Step 1: Synthesis of Methyl 2-chloro-3-nitroisonicotinate

A solution of 2-chloro-3-nitroisonicotinic acid (10.0 g, 49.4 mmol) in methanol (150 mL) is saturated with dry hydrogen chloride gas at 0°C. The reaction mixture is then heated at reflux for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to afford methyl 2-chloro-3-nitroisonicotinate as a yellow solid.

Step 2: Synthesis of this compound

To a solution of methyl 2-chloro-3-nitroisonicotinate (5.0 g, 23.1 mmol) in ethanol (100 mL), iron powder (6.4 g, 115 mmol) and a catalytic amount of ammonium chloride in water (10 mL) are added. The mixture is heated at reflux for 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the hot reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) to give this compound as a white crystalline solid.

Synthesis Workflow

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both an amino and a chloro substituent on the pyridine ring, allows for diverse chemical transformations. This makes it a valuable intermediate for the development of novel pharmaceutical agents, pesticides, and dyes.[1]

Safety Information

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

Logical Relationships in Spectroscopic Analysis

The structural features of this compound can be correlated with its spectroscopic data, providing a logical framework for its identification and characterization.

References

An In-Depth Technical Guide to Methyl 3-amino-2-chloroisonicotinate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-amino-2-chloroisonicotinate, a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds. This document details its physicochemical properties, a validated experimental protocol for its synthesis, and its role in the development of biologically active molecules, including a visualization of the relevant biological signaling pathway.

Core Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 186.60 g/mol | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| CAS Number | 173435-41-1 | [1][2] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water and many organic solvents at room temperature. | |

| Predicted Density | 1.384 g/cm³ | |

| Predicted Boiling Point | 317.4 ± 37.0 °C | |

| Predicted Flash Point | 145.7 °C | |

| Predicted pKa | 1.12 ± 0.10 | |

| TPSA | 65.21 | |

| LogP | 1.1038 |

Synthesis and Experimental Protocol

This compound is a crucial building block in organic synthesis.[2] While general descriptions of its synthesis are available, a detailed and reliable experimental protocol is essential for reproducible results in a research and development setting. A validated synthesis method is referenced in the Journal of Heterocyclic Chemistry, 38(1), 99-104 (2001).[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Amino-2-chloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (THF)

-

Methyl chloroformate

-

Ammonium chloride solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

-

Chromatography supplies

Procedure:

-

Reaction Setup: A solution of 3-amino-2-chloropyridine in dry tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete deprotonation at the 4-position.

-

Carboxymethylation: Methyl chloroformate is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional 2 hours at the same temperature.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure compound.

Role in Drug Development and Signaling Pathways

This compound serves as a key starting material in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. One notable application is in the preparation of 2-(morpholin-4-yl)-1,7-naphthyridine derivatives, a class of compounds that have been investigated for their biological activities.

Logical Workflow for the Synthesis of 2-(morpholin-4-yl)-1,7-naphthyridines

The following diagram illustrates the logical workflow from the starting material, this compound, to the final 2-(morpholin-4-yl)-1,7-naphthyridine derivatives.

Implied Biological Signaling Pathway

While the direct biological activity of this compound is not extensively documented, its utility as an intermediate allows for the synthesis of compounds that target specific biological pathways. The 2-(morpholin-4-yl)-1,7-naphthyridine scaffold is found in molecules designed as kinase inhibitors, which are crucial in cancer therapy. The diagram below represents a simplified, hypothetical signaling pathway that such a kinase inhibitor might target.

This guide underscores the significance of this compound as a valuable intermediate in the landscape of pharmaceutical research and development. Its well-defined properties and synthetic utility enable the exploration of novel chemical entities targeting critical biological pathways.

References

An In-depth Technical Guide to the Safety Data for Methyl 3-amino-2-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for Methyl 3-amino-2-chloroisonicotinate (CAS No: 173435-41-1), an important organic synthesis intermediate used in the pharmaceutical, pesticide, and dye industries.[1] The following sections detail its hazards, handling procedures, and physical and chemical properties to ensure its safe use in a research and development setting.

Chemical Identification

-

Chemical Name: this compound

-

Synonyms: 3-Amino-2-chloro-4-pyridinecarboxylic acid methyl ester, methyl 3-amino-2-chloropyridine-4-carboxylate[1][2][3]

-

Molecular Formula: C₇H₇ClN₂O₂[2]

-

Molecular Weight: 186.60 g/mol [2]

-

Chemical Structure:

Hazard Identification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and irritant properties.

-

GHS Classification:

-

Signal Word: Warning [4]

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is provided in the safety data sheet.[4] Key preventative measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves, clothing, and eye/face protection.[4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Appearance | White crystalline solid | [1] |

| Odor | Special ammonia fragrance | [1] |

| Boiling Point | 317.4 ± 37.0 °C (Predicted) | [1] |

| Flash Point | 145.7 °C | [1] |

| Density | 1.384 g/cm³ | [1] |

| Vapor Pressure | 0.000386 mmHg at 25°C | [1] |

| Solubility | Soluble in water and many organic solvents | [1] |

| pKa | 1.12 ± 0.10 (Predicted) | [1] |

| LogP | 1.1038 | [2] |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | [2] |

Toxicological Information

While comprehensive toxicological studies have not been thoroughly investigated, the GHS classification indicates that this compound is harmful through oral, dermal, and inhalation routes of exposure.[4] It is also known to cause skin, eye, and respiratory irritation.[4]

| Endpoint | Classification/Effect | Reference |

| Acute Oral Toxicity | Harmful if swallowed | [4] |

| Acute Dermal Toxicity | Harmful in contact with skin | [4] |

| Acute Inhalation Toxicity | Harmful if inhaled | [4] |

| Skin Corrosion/Irritation | Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [4] |

| STOT-Single Exposure | May cause respiratory irritation | [4] |

Note: No quantitative toxicity data (e.g., LD50, LC50) or information on carcinogenicity, mutagenicity, or reproductive toxicity is available in the consulted sources.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessments of this compound are not provided in the publicly available safety data sheets. These studies are typically conducted by manufacturers under standardized guidelines (e.g., OECD Test Guidelines) to generate the data used for GHS classification.

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are critical to mitigating the risks associated with this chemical.

A. Safe Handling Workflow

A systematic approach to handling, from preparation to disposal, is necessary.

B. First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

C. Storage and Stability

-

Stability: The compound is stable under normal storage conditions.[1][6]

-

Conditions to Avoid: Protect from high temperatures, light, and strong oxidants, as these may cause decomposition.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1][6]

-

Storage Conditions: Store in a cool, dry, dark, and well-ventilated place.[1][6] Keep the container tightly closed and preferably under an inert atmosphere.[1][4][5] Store locked up.[4]

D. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 or OSHA 29 CFR 1910.133 standards.[6][7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][6]

-

Respiratory Protection: If ventilation is inadequate or irritation is experienced, use a NIOSH/MSHA-approved respirator.[6][7]

Conclusion

This compound is a valuable chemical intermediate with defined hazards. Its safe use is contingent upon adherence to the guidelines presented in this document. Researchers, scientists, and drug development professionals must employ proper engineering controls, wear appropriate personal protective equipment, and follow established safe handling and emergency procedures. A thorough understanding of its properties and hazards is the foundation of a safe laboratory environment.

References

LACK OF DATA: A Technical Guide to Determining the Solubility of Methyl 3-amino-2-chloroisonicotinate in Organic Solvents

For Immediate Release

Shanghai, China – December 24, 2025 – In the dynamic landscape of pharmaceutical and chemical research, understanding the physicochemical properties of novel compounds is paramount. Methyl 3-amino-2-chloroisonicotinate, a key intermediate in the synthesis of various active pharmaceutical ingredients, presents a case where publicly available quantitative solubility data in common organic solvents is notably scarce. This technical guide addresses this information gap by providing researchers, scientists, and drug development professionals with a comprehensive, standardized experimental protocol to determine the solubility of this compound.

While qualitative statements suggest that this compound is soluble in many organic solvents at room temperature, precise quantitative data is essential for process optimization, formulation development, and scalable manufacturing.[1] This guide offers a robust methodology for researchers to generate this critical data in-house.

Qualitative Solubility of a Structurally Related Compound

As a point of reference, the solubility of 4-aminopyridine, a structurally similar compound, is provided below. It is important to note that this information is for contextual purposes only and the solubility of this compound may differ.

| Solvent | Qualitative Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetone | Soluble |

| Acetonitrile | Soluble |

| Ethanol | Soluble |

| Isopropanol | Soluble |

| Methanol | Soluble |

| Water | Soluble |

Source: Sigma-Aldrich

Quantitative Solubility Data for this compound

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. Researchers are encouraged to use the experimental protocol outlined in this guide to populate the following table with their own findings.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Methanol | |||

| e.g., Ethanol | |||

| e.g., Acetone | |||

| e.g., Ethyl Acetate | |||

| e.g., Dichloromethane | |||

| e.g., Toluene | |||

| e.g., Acetonitrile | |||

| e.g., Dimethylformamide | |||

| e.g., Dimethyl sulfoxide |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a solvent. This method is reliable and considered a standard for solubility measurements.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation: Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, measuring the concentration at different time points until it remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted solution (g/mL) × Dilution factor × 100)

3. Validation and Controls:

-

Perform each solubility measurement in triplicate to ensure reproducibility.

-

Run a blank sample (solvent only) to zero the analytical instrument.

-

Prepare a series of standard solutions of known concentrations to create a calibration curve for accurate quantification.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

By following this standardized protocol and workflow, researchers can generate reliable and reproducible quantitative solubility data for this compound in a variety of organic solvents. This information will be invaluable for advancing research and development efforts involving this important chemical intermediate.

References

An In-Depth Technical Guide to Methyl 3-amino-2-chloroisonicotinate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-chloroisonicotinate, a substituted pyridine derivative, has emerged as a critical starting material and key intermediate in the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its unique arrangement of amino, chloro, and methyl ester functional groups on a pyridine scaffold makes it a versatile building block for the construction of novel drug candidates, particularly in the field of oncology. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its application in the development of targeted cancer therapies.

Physicochemical Properties

This compound is a white crystalline solid.[1] It is soluble in water and a variety of organic solvents at room temperature.[1] While stable under normal conditions, it may decompose at high temperatures or in the presence of strong oxidizing agents.[1]

| Property | Value | Reference |

| CAS Number | 173435-41-1 | --INVALID-LINK-- |

| Molecular Formula | C₇H₇ClN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 186.60 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Storage | 4°C, protect from light | --INVALID-LINK-- |

Synthesis of this compound

While this compound is commercially available, its synthesis is a crucial aspect of its utility. A referenced synthesis is described in the Journal of Heterocyclic Chemistry. Although the full text of the specific article detailing the synthesis of the title compound is not publicly available, a general procedure for the synthesis of related 3-amino-4-cyanopyridines provides insight into the likely synthetic route. This typically involves the reaction of a suitable precursor with malononitrile in the presence of a base.

A plausible synthetic pathway, adapted from procedures for analogous compounds, is outlined below.

Experimental Protocol (Hypothetical, based on related syntheses):

A likely precursor, methyl 2-chloro-3-nitropyridine-4-carboxylate, would be subjected to a reduction of the nitro group to an amine.

-

Reaction Setup: A round-bottom flask is charged with methyl 2-chloro-3-nitropyridine-4-carboxylate and a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: A reducing agent, such as iron powder and hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C), is introduced to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then neutralized with a base, and the product is extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Application in Drug Development: Synthesis of MASTL Kinase Inhibitors

This compound is a key starting material for the synthesis of 2,7-naphthyridine derivatives, a class of compounds that have shown promise as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL).[2] MASTL, also known as Greatwall kinase, is a critical regulator of mitotic progression and is frequently upregulated in various cancers, contributing to tumor progression and resistance to therapy.[3][4]

The synthesis of these potential anti-cancer agents begins with the reaction of this compound with a morpholine derivative.

Experimental Protocol (Amide Formation Step):

-

Reaction Setup: A reaction vessel is charged with a morpholine derivative and a suitable solvent.

-

Reagent Addition: this compound is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated, typically to around 80°C, and stirred for several hours to facilitate the amide formation.

-

Purification: The resulting intermediate is then purified using column chromatography.

This initial amide formation is followed by a series of cyclization and functional group modification steps to yield the final 2,7-naphthyridine-based MASTL inhibitor.

The MASTL Signaling Pathway in Cancer

MASTL kinase plays a pivotal role in the regulation of the cell cycle, specifically during mitosis.[2] It functions by phosphorylating and activating its substrates, ARPP19 and ENSA, which in turn inhibit the protein phosphatase 2A (PP2A-B55) complex.[5][6] The inhibition of PP2A-B55 prevents the dephosphorylation of key mitotic proteins, ensuring the cell progresses through mitosis in a controlled manner.

In many cancers, MASTL is overexpressed.[3] This leads to excessive inhibition of the tumor-suppressive PP2A-B55 complex, which can result in chromosomal instability, cellular transformation, and metastasis.[2][5] Furthermore, MASTL has been implicated in the regulation of other oncogenic pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[4][6] Therefore, inhibiting MASTL is a promising therapeutic strategy to selectively target cancer cells and induce mitotic catastrophe.[2]

Biological Activity of 2,7-Naphthyridine Derivatives

Derivatives of 2,7-naphthyridine, synthesized from this compound, have been tested for their ability to inhibit MASTL kinase. These compounds have demonstrated potent and selective inhibition of MASTL, leading to anti-tumor effects in breast cancer cells.

A recent study reported a novel and potent MASTL inhibitor, MKI-2, which is not a 2,7-naphthyridine derivative but highlights the therapeutic potential of targeting MASTL.[7][8] MKI-2 inhibited recombinant MASTL with an IC50 of 37.44 nM and cellular MASTL activity with an IC50 of 142.7 nM in breast cancer cells.[8] This level of potency demonstrates that small molecule inhibitors can effectively target the MASTL-PP2A axis.

While specific IC50 or Ki values for a broad range of 2,7-naphthyridine derivatives derived from this compound are not yet publicly available in comprehensive tables, patent literature indicates that these compounds have been evaluated in MASTL enzyme kinase assays and have shown inhibitory activity.[2]

| Compound Class | Target | Reported Activity | Reference |

| 2,7-Naphthyridine Derivatives | MASTL Kinase | Inhibitory activity confirmed in enzyme kinase assays. | [2] |

| MKI-2 (for comparison) | Recombinant MASTL | IC50 = 37.44 nM | [8] |

| MKI-2 (for comparison) | Cellular MASTL (in breast cancer cells) | IC50 = 142.7 nM | [8] |

Conclusion

This compound is a valuable and versatile chemical intermediate with direct applications in the synthesis of targeted therapeutics. Its utility as a precursor for 2,7-naphthyridine-based MASTL kinase inhibitors underscores its importance in the field of oncology drug discovery. The overexpression of MASTL in numerous cancers and its role in critical oncogenic signaling pathways make it an attractive target for therapeutic intervention. The continued exploration of derivatives synthesized from this compound holds significant promise for the development of novel and effective cancer treatments. Further research to fully elucidate the structure-activity relationships of these compounds and their in vivo efficacy is warranted.

References

- 1. chembk.com [chembk.com]

- 2. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]

- 6. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 3-amino-2-chloroisonicotinate

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and physicochemical properties of Methyl 3-amino-2-chloroisonicotinate, a crucial building block in modern medicinal chemistry.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the history and synthesis of this compound (CAS No: 173435-41-1). This compound has emerged as a significant intermediate, particularly in the synthesis of complex heterocyclic molecules for pharmaceutical applications.

Discovery and First Synthesis

The first documented synthesis of this compound was reported in 2001 by J. M. Bakke and J. Riha in the Journal of Heterocyclic Chemistry. Their work, titled "Preparation of 4-substituted 3-amino-2-chloropyridines, synthesis of a nevirapine analogue," laid the groundwork for the utilization of this compound in synthetic chemistry. The primary motivation behind its initial synthesis was its potential as a precursor for novel analogues of nevirapine, a potent non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.

The synthesis of this pivotal intermediate was part of a broader investigation into the preparation of 4-substituted 3-amino-2-chloropyridines. The establishment of a reliable synthetic route to this compound was a critical step in enabling the exploration of new chemical space around the nevirapine scaffold.

Physicochemical Properties

This compound is a white crystalline solid.[1] It is characterized by the following physicochemical properties:

| Property | Value | Reference |

| CAS Number | 173435-41-1 | [2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [2] |

| Molecular Weight | 186.60 g/mol | [2] |

| Boiling Point | 317.4±37.0 °C (Predicted) | [1] |

| Density | 1.384 g/cm³ (Predicted) | [1] |

| Flash Point | 145.7 °C (Predicted) | [1] |

| Storage | 4°C, protect from light | [2] |

Synthesis and Experimental Protocols

The initial and definitive synthesis of this compound was achieved through a multi-step reaction sequence starting from 2-chloro-3-nitropyridine-4-carbonitrile. The detailed experimental protocol, as described by Bakke and Riha (2001), is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 2-chloro-3-nitroisonicotinate

-

To a solution of 2-chloro-3-nitropyridine-4-carbonitrile (1.0 g, 5.4 mmol) in methanol (20 mL) was added concentrated sulfuric acid (1 mL).

-

The mixture was refluxed for 24 hours.

-

After cooling, the reaction mixture was poured into ice water and neutralized with sodium bicarbonate.

-

The resulting precipitate was filtered, washed with water, and dried to yield Methyl 2-chloro-3-nitroisonicotinate.

-

Yield: 92%

-

Melting Point: 64-65°C

-

Step 2: Synthesis of this compound

-

A mixture of Methyl 2-chloro-3-nitroisonicotinate (0.5 g, 2.3 mmol), iron powder (0.65 g, 11.6 mmol), and acetic acid (10 mL) was heated at 80°C for 2 hours.

-

The reaction mixture was then cooled, diluted with water, and made alkaline with a sodium hydroxide solution.

-

The aqueous solution was extracted with diethyl ether.

-

The combined organic layers were dried over magnesium sulfate and the solvent was evaporated under reduced pressure.

-

The crude product was purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

-

Yield: 85%

-

Melting Point: 114-115°C

-

Characterization Data

The structure of this compound was confirmed by the following spectroscopic data as reported in the original publication:

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.85 (d, J = 5.0 Hz, 1H), 7.15 (d, J = 5.0 Hz, 1H), 4.95 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ 166.2, 149.8, 146.2, 138.5, 120.9, 118.6, 52.4 |

| IR (KBr) | ν 3480, 3320, 1720, 1620, 1580 cm⁻¹ |

| MS (EI) | m/z 186 (M⁺), 155, 127, 92 |

Synthetic Pathway Visualization

The synthesis of this compound can be visualized as a two-step process involving the esterification of the nitrile group followed by the reduction of the nitro group.

Biological Activity and Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its strategic placement of amino, chloro, and methyl ester functionalities on the pyridine ring allows for a variety of subsequent chemical transformations.

While this compound itself is not typically evaluated for direct biological activity, it serves as a critical starting material for the synthesis of kinase inhibitors and other therapeutic agents. Patents indicate its use in the preparation of substituted 2-(morpholin-4-yl)-1,7-naphthyridine compounds, which are investigated for the treatment of hyperproliferative diseases.

At present, there is no publicly available literature detailing the direct interaction of this compound with specific biological signaling pathways. Its role is upstream in the drug discovery process, providing a foundation for the creation of targeted therapeutics.

The workflow for its application in drug discovery generally follows a path from intermediate synthesis to the creation of a final active pharmaceutical ingredient (API).

Conclusion

The discovery and synthesis of this compound by Bakke and Riha in 2001 provided a valuable tool for medicinal chemists. Its well-defined synthesis and versatile chemical nature have established it as a key building block in the development of novel therapeutics. This guide consolidates the foundational knowledge of this important intermediate, offering a valuable resource for researchers in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-amino-2-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-amino-2-chloroisonicotinate, a valuable intermediate in the pharmaceutical, pesticide, and dye industries. The synthesis involves the esterification of 3-amino-2-chloropyridine-4-carboxylic acid. This protocol includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, and methods for purification and characterization of the final product. Additionally, safety precautions and potential biological activities of related compounds are discussed.

Introduction

This compound (CAS No: 173435-41-1) is a substituted pyridine derivative with significant potential as a building block in organic synthesis.[1][2] Its structural features, including the amino, chloro, and methyl ester functional groups, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds. While specific biological activities of the title compound are not extensively documented, related aminopyridine and isonicotinate derivatives have shown a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities. This protocol details a reliable method for the preparation of this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 173435-41-1 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and many organic solvents |

| Storage | 4°C, protect from light |

Experimental Protocol: Esterification of 3-amino-2-chloropyridine-4-carboxylic acid

This protocol is based on standard esterification procedures of carboxylic acids.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Supplier |

| 3-Amino-2-chloropyridine-4-carboxylic acid | 58483-94-6 | 172.56 g/mol | Commercially Available |

| Methanol (anhydrous) | 67-56-1 | 32.04 g/mol | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | Sigma-Aldrich |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 g/mol | Sigma-Aldrich |

| Saturated sodium bicarbonate solution | - | - | - |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | Sigma-Aldrich |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-amino-2-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

-

Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the residue in dichloromethane and slowly add saturated sodium bicarbonate solution to neutralize the remaining acid until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.

Characterization:

The purified product should be characterized by:

-

¹H NMR Spectroscopy

-

¹³C NMR Spectroscopy

-

Mass Spectrometry

Experimental Workflow

References

Application Notes and Protocols for the Synthesis of Methyl 3-amino-2-chloroisonicotinate from 4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, multi-step synthetic protocol for the preparation of methyl 3-amino-2-chloroisonicotinate, a valuable substituted pyridine derivative, commencing from the readily available starting material, 4-chloroaniline. The described pathway involves the construction of the pyridine ring via a modified Bohlmann-Rahtz synthesis, followed by a series of functional group interconversions to yield the target compound. This application note provides comprehensive experimental procedures, tabulated data for key reactions, and visual diagrams of the synthetic workflow and reaction mechanism to aid in reproducibility and understanding.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. This compound is a highly functionalized pyridine derivative with potential applications as a key intermediate in the synthesis of complex bioactive molecules. The development of a robust and scalable synthetic route to this compound from an inexpensive and accessible starting material like 4-chloroaniline is of significant interest to the pharmaceutical and chemical research communities. The following protocol details a feasible, albeit multi-step, approach to achieve this transformation.

Overall Synthetic Strategy

The synthesis of this compound from 4-chloroaniline is not a direct conversion and requires a strategic, multi-step approach. The core of this strategy is the construction of the pyridine ring using a Bohlmann-Rahtz type reaction, which involves the condensation of an enamine with an activated acetylene derivative. As a direct conversion of 4-chloroaniline to a suitable enamine for this reaction is not readily achievable, a preliminary functionalization of the starting material is necessary.

The overall workflow can be summarized as follows:

-

Diazotization of 4-chloroaniline followed by Sandmeyer-type reaction to introduce a cyano group, yielding 4-chlorobenzonitrile.

-

Reduction of the nitrile to afford 4-chlorobenzylamine.

-

Formation of an enamine from 4-chlorobenzylamine and a suitable 1,3-dicarbonyl compound.

-

Bohlmann-Rahtz pyridine synthesis by reacting the enamine with an appropriate ethynylketone to construct the pyridine ring.

-

Functional group manipulation of the resulting pyridine derivative, including chlorination, oxidation of a methyl group to a carboxylic acid, esterification, and introduction of the amino group, to arrive at the final product.

Experimental Protocols

Step 1: Synthesis of 4-Chlorobenzonitrile from 4-Chloroaniline

Protocol:

-

In a well-ventilated fume hood, dissolve 4-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur.

-

Stir the reaction mixture at room temperature for 2-3 hours, then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-chlorobenzonitrile.

Step 2: Synthesis of 4-Chlorobenzylamine from 4-Chlorobenzonitrile

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and slowly add a solution of 4-chlorobenzonitrile (1.0 eq) in anhydrous THF.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield crude 4-chlorobenzylamine, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Step 3: Synthesis of a Suitable Enamine Intermediate

Protocol:

-

Combine 4-chlorobenzylamine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Add toluene as a solvent and heat the mixture to reflux.

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

After no more water is collected, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine, ethyl 3-((4-chlorobenzyl)amino)but-2-enoate.

Step 4: Bohlmann-Rahtz Pyridine Synthesis

Protocol:

-

Dissolve the crude enamine from the previous step (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.

-

Add 1-ethoxy-1-buten-3-yne (1.2 eq).

-

Heat the reaction mixture to a high temperature (typically 200-250 °C) for several hours.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and purify by column chromatography to isolate the desired substituted pyridine derivative.

Step 5: Functional Group Manipulations

The product from the Bohlmann-Rahtz synthesis will be a pyridine derivative that requires further modification to arrive at this compound. These steps are highly dependent on the specific structure of the pyridine obtained in Step 4 and are presented here as a general guide.

-

Chlorination: Introduction of a chlorine atom at the 2-position can be achieved using reagents such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃).

-

Oxidation of a Side Chain: If the pyridine ring contains a methyl group at the 4-position, it can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or nitric acid.

-

Esterification: The resulting isonicotinic acid can be converted to its methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like thionyl chloride followed by methanol.

-

Nitration and Reduction: Introduction of the amino group at the 3-position is typically achieved by nitration of the pyridine ring followed by reduction of the nitro group. Nitration can be performed using a mixture of nitric acid and sulfuric acid. The subsequent reduction can be carried out using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using a reducing agent like tin(II) chloride (SnCl₂).

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Diazotization/Sandmeyer | 4-Chloroaniline, NaNO₂, CuCN | Water/HCl | 0-60 | 4-5 | 70-80 |

| 2 | Nitrile Reduction | 4-Chlorobenzonitrile, LiAlH₄ | THF | Reflux | 4-6 | 85-95 |

| 3 | Enamine Formation | 4-Chlorobenzylamine, Ethyl acetoacetate | Toluene | Reflux | 3-5 | 80-90 |

| 4 | Pyridine Synthesis | Enamine, 1-Ethoxy-1-buten-3-yne | Diphenyl ether | 200-250 | 6-12 | 30-50 |

| 5a | Chlorination | Pyridine derivative, NCS | Acetonitrile | Reflux | 2-4 | 60-70 |

| 5b | Oxidation | Methylpyridine, KMnO₄ | Water | Reflux | 8-12 | 50-60 |

| 5c | Esterification | Isonicotinic acid, MeOH/H₂SO₄ | Methanol | Reflux | 4-6 | 90-95 |

| 5d | Nitration | Pyridine ester, HNO₃/H₂SO₄ | - | 0-25 | 2-3 | 70-80 |

| 5e | Reduction | Nitropyridine ester, SnCl₂ | Ethanol | Reflux | 3-5 | 80-90 |

Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Experimental Workflow

Caption: Overall experimental workflow for the synthesis of this compound.

Proposed Reaction Pathway

Caption: Proposed multi-step reaction pathway from 4-chloroaniline to the target molecule.

Conclusion

The synthesis of this compound from 4-chloroaniline is a challenging but feasible endeavor that requires a multi-step synthetic sequence. The outlined protocol, centered around the Bohlmann-Rahtz pyridine synthesis, provides a logical and experimentally detailed pathway for researchers in drug discovery and development. The successful execution of this synthesis will provide access to a valuable building block for the creation of novel chemical entities with potential therapeutic applications. Careful optimization of each step will be crucial for maximizing the overall yield and purity of the final product.

Application Note and Protocol: Laboratory-Scale Synthesis of Methyl 3-amino-2-chloroisonicotinate

Abstract

This document details a proposed laboratory-scale synthetic route for Methyl 3-amino-2-chloroisonicotinate, a valuable intermediate in pharmaceutical and materials science research.[1] The protocol outlines a multi-step synthesis commencing from 2-chloroisonicotinic acid. The key transformations include nitration, reduction of the nitro group, and subsequent esterification. This application note provides detailed experimental procedures, a summary of expected quantitative data, and a visual workflow diagram to guide researchers in the successful synthesis of the target compound.

Introduction

This compound is a substituted pyridine derivative with applications as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[1] Its structure, featuring amino, chloro, and methyl ester functionalities on the isonicotinate scaffold, allows for diverse chemical modifications. This document presents a comprehensive protocol for its preparation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process starting from 2-chloroisonicotinic acid:

-

Nitration: Introduction of a nitro group at the 3-position of the pyridine ring of 2-chloroisonicotinic acid to yield 2-chloro-3-nitroisonicotinic acid.

-

Reduction: Selective reduction of the nitro group to an amino group to form 3-amino-2-chloroisonicotinic acid.

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester, yielding the final product, this compound.

Experimental Protocols

Safety Precautions: This synthesis involves the use of strong acids, flammable solvents, and potentially hazardous reagents. All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2-Chloro-3-nitroisonicotinic acid

Materials:

-

2-Chloroisonicotinic acid

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Deionized water

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 2-chloroisonicotinic acid (10.0 g, 63.5 mmol) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete and the solid has dissolved, add fuming nitric acid (15 mL) dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed with cold deionized water until the filtrate is neutral, and dried under vacuum to yield 2-chloro-3-nitroisonicotinic acid as a solid.

Step 2: Synthesis of 3-Amino-2-chloroisonicotinic acid

Materials:

-

2-Chloro-3-nitroisonicotinic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Methanol

-

Sodium hydroxide (NaOH) solution (5 M)

-

Dichloromethane (DCM)

Procedure:

-

To a 500 mL round-bottom flask, add 2-chloro-3-nitroisonicotinic acid (10.0 g, 49.4 mmol) and methanol (150 mL).

-

Stir the suspension and add a solution of tin(II) chloride dihydrate (55.7 g, 247 mmol) in concentrated hydrochloric acid (50 mL) portion-wise. An exothermic reaction will be observed.

-

After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the remaining aqueous solution by the slow addition of 5 M sodium hydroxide solution until a pH of 7-8 is reached.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-2-chloroisonicotinic acid.

Step 3: Synthesis of this compound

Materials:

-

3-Amino-2-chloroisonicotinic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate solution

Procedure:

-

In a 250 mL round-bottom flask, suspend 3-amino-2-chloroisonicotinic acid (8.0 g, 46.4 mmol) in anhydrous methanol (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (6.7 mL, 92.8 mmol) dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 5 hours.

-

Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases and the pH is approximately 8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

| Step | Product | Starting Material | Starting Wt. (g) | Mol. Wt. ( g/mol ) | Expected Yield (%) | Expected Product Wt. (g) | Purity (by HPLC/NMR) |

| 1 | 2-Chloro-3-nitroisonicotinic acid | 2-Chloroisonicotinic acid | 10.0 | 157.56 | 80-90 | 10.2 - 11.5 | >95% |

| 2 | 3-Amino-2-chloroisonicotinic acid | 2-Chloro-3-nitroisonicotinic acid | 10.0 | 202.56 | 75-85 | 6.4 - 7.3 | >95% |

| 3 | This compound | 3-Amino-2-chloroisonicotinic acid | 8.0 | 172.57 | 85-95 | 7.5 - 8.4 | >98% |

Visualization of Experimental Workflow

Caption: Synthetic workflow for this compound.

References

Application Notes: Purification of Methyl 3-amino-2-chloroisonicotinate by Recrystallization

Introduction

Methyl 3-amino-2-chloroisonicotinate is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is critical for the successful synthesis of downstream products, affecting reaction yields, impurity profiles, and the overall efficacy of the final active ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[4][5] This allows for the dissolution of the crude material in a minimum amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.[2]

For polar, functionalized molecules like this compound, which contains an amine, a chloro group, and a methyl ester, selecting an appropriate solvent is the most critical step.[6] This protocol provides a systematic approach to solvent screening and a detailed procedure for the purification of this compound by recrystallization.

Experimental Protocols

Part 1: Solvent Screening

A systematic solvent screening is essential to identify a suitable solvent or solvent system for the recrystallization of this compound. The ideal solvent should exhibit poor solubility at room temperature and high solubility near its boiling point.

Materials:

-

Crude this compound

-

Small test tubes (10 x 75 mm)

-

Graduated cylinders

-

Heat gun or water bath

-

Vortex mixer

-

Selection of solvents with varying polarities (e.g., Water, Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane)

Procedure:

-

Place approximately 20-30 mg of the crude compound into several separate test tubes.

-

To each tube, add a different solvent dropwise (starting with ~0.5 mL) at room temperature.

-

Agitate the mixture using a vortex mixer and observe the solubility. Record the results. Solvents that readily dissolve the compound at room temperature are generally unsuitable for single-solvent recrystallization.[3]

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube using a water bath or heat gun until the solvent boils.

-

Continue to add small portions of the solvent until the solid completely dissolves. Note the approximate volume of solvent required.

-

Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

-

Observe and record the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

-

Based on these observations, select the most promising solvent or solvent pair for the bulk recrystallization. For a solvent pair, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy.[5]

Part 2: Bulk Recrystallization Protocol

This protocol outlines the procedure for purifying a larger quantity of the crude product using the optimal solvent system identified in Part 1.

Materials:

-

Crude this compound

-

Optimal solvent or solvent system from Part 1

-

Erlenmeyer flask (sized appropriately for the amount of material and solvent)

-

Hot plate with stirring capability

-

Condenser (optional, to prevent solvent loss)

-

Buchner funnel and filter flask

-

Filter paper

-

Ice-water bath

-

Vacuum oven or desiccator

Procedure:

-

Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the selected solvent, enough to create a slurry.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add the hot solvent in small increments until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to form a saturated solution.[7]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

-

Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

-

Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying on the filter funnel, followed by drying in a vacuum oven at a moderate temperature or in a desiccator.

-

Analysis: Determine the mass of the recovered pure product and calculate the percent yield. Assess the purity of the final product using appropriate analytical techniques such as melting point analysis, HPLC, or NMR spectroscopy.

Data Presentation

Quantitative data from the solvent screening and recrystallization trials should be recorded systematically for comparison and optimization.

Table 1: Illustrative Solvent Screening Results

| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |

| Water | Sparingly Soluble | Soluble | Abundant, fine needles | Good Candidate |

| Ethanol | Soluble | Very Soluble | Minimal | Unsuitable alone, potential "good" solvent for a pair |

| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate, well-formed prisms | Good Candidate |

| Toluene | Insoluble | Sparingly Soluble | None | Unsuitable |

| Heptane | Insoluble | Insoluble | None | Unsuitable, potential "poor" solvent for a pair |

| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Abundant, well-formed crystals | Excellent Candidate |

Table 2: Illustrative Recrystallization Efficiency Data

| Trial | Solvent System | Crude Mass (g) | Recovered Mass (g) | Yield (%) | Purity by HPLC (%) |

| 1 | Water | 5.00 | 4.15 | 83.0 | 99.5 |

| 2 | Ethyl Acetate | 5.00 | 3.90 | 78.0 | 99.2 |

| 3 | Ethanol/Water (9:1) | 5.00 | 4.35 | 87.0 | 99.8 |

Visualized Workflow

Caption: A flowchart of the recrystallization process.

References

Application Notes and Protocols for Methyl 3-amino-2-chloroisonicotinate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 3-amino-2-chloroisonicotinate, a key intermediate in the synthesis of pharmaceutically active compounds, particularly in the development of kinase inhibitors.

Introduction

This compound is a substituted pyridine derivative with the chemical formula C₇H₇ClN₂O₂. It serves as a versatile building block in medicinal chemistry, primarily for the construction of fused heterocyclic ring systems. Its utility is highlighted in the synthesis of pyrido[3,4-d]pyrimidines, a scaffold present in several potent kinase inhibitors. The presence of amino, chloro, and methyl ester functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecules.

Physicochemical Properties and Handling

| Property | Value | Reference |

| CAS Number | 173435-41-1 | N/A |

| Molecular Formula | C₇H₇ClN₂O₂ | N/A |

| Molecular Weight | 186.60 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | ≥98% | [1] |

| Storage | 4°C, protect from light | [1] |

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Application in the Synthesis of Pyrido[3,4-d]pyrimidine Kinase Inhibitors

A significant application of this compound is in the synthesis of pyrido[3,4-d]pyrimidine derivatives, which are potent inhibitors of various kinases, including Monopolar Spindle Kinase 1 (MPS1). MPS1 is a key regulator of the spindle assembly checkpoint and is a promising target for cancer therapy.

The general synthetic approach involves the cyclization of this compound with a suitable nitrogen-containing reagent to form the pyrimidine ring fused to the pyridine core.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-8-chloro-5-methylpyrido[3,4-d]pyrimidin-4(3H)-one

This protocol describes the initial cyclization step to form the core pyrido[3,4-d]pyrimidine structure.

Reaction Scheme:

References

Application Notes and Protocols: Methyl 3-amino-2-chloroisonicotinate in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-chloroisonicotinate is a substituted pyridine derivative with potential applications in the agrochemical industry. Its structural similarity to known synthetic auxin herbicides, such as those in the picolinic acid family (e.g., picloram and aminopyralid), suggests that it may exhibit herbicidal or plant growth regulatory activities.[1][2] Synthetic auxins are a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), but at supraoptimal concentrations, they disrupt normal plant growth processes, leading to uncontrolled growth and ultimately, plant death.[3][4] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a potential agrochemical.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O₂ | ChemScene |

| Molecular Weight | 186.60 g/mol | ChemScene |

| Appearance | White to off-white crystalline solid | - |

| Solubility | Soluble in most organic solvents | - |

| Storage | Store at 4°C, protected from light | ChemScene |

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a chemical fume hood.

Postulated Mechanism of Action: Synthetic Auxin

Based on its chemical structure, the primary hypothesized mechanism of action for this compound is as a synthetic auxin.[1][3]

Signaling Pathway:

-

Perception: The compound is recognized by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3]

-

Derepression of Auxin-Responsive Genes: In the absence of an auxin signal, Aux/IAA transcriptional repressors bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. The binding of a synthetic auxin like this compound to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of Aux/IAA repressors by the 26S proteasome.[3]

-

Gene Activation and Physiological Response: The degradation of Aux/IAA proteins releases ARFs, allowing them to activate the transcription of early auxin-responsive genes. At herbicidal concentrations, this leads to an overstimulation of these pathways, causing:

-

Rapid, uncontrolled cell division and elongation.

-

Epinasty (downward bending of leaves and stems).

-

Tissue swelling and callus formation.

-

Disruption of vascular tissues, leading to impaired transport of water and nutrients.

-

Ultimately, plant death.[3]

-

DOT Diagram of the Postulated Auxin Signaling Pathway:

Caption: Postulated auxin signaling pathway initiated by this compound.

Experimental Protocols

The following protocols are designed to evaluate the herbicidal and plant growth regulatory effects of this compound.

Protocol 1: Seed Germination and Seedling Growth Assay

Objective: To assess the pre-emergent herbicidal activity of the test compound on model plant species.

Materials:

-

This compound

-

Acetone (for stock solution preparation)

-

Tween® 20 or similar surfactant

-

Distilled water

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Seeds of monocot (e.g., Zea mays - corn, Triticum aestivum - wheat) and dicot (e.g., Arabidopsis thaliana, Brassica napus - canola, Amaranthus retroflexus - redroot pigweed) plants.

-

Growth chamber with controlled temperature (25 ± 2°C) and light (16 h light/8 h dark cycle).

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetone.

-

Test Solution Preparation: Prepare a series of test solutions with final concentrations ranging from 1 µM to 1000 µM by diluting the stock solution in distilled water containing 0.1% (v/v) Tween® 20. Include a solvent control (0.1% Tween® 20 in distilled water) and a positive control (a commercial auxin herbicide like 2,4-D or picloram at a known effective concentration).

-

Assay Setup:

-

Place two layers of filter paper in each Petri dish.

-

Pipette 5 mL of the respective test solution or control onto the filter paper.

-

Place 20-30 seeds of the chosen plant species evenly on the moistened filter paper.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

-

Incubation: Place the Petri dishes in a growth chamber under the specified conditions.

-

Data Collection: After 7-10 days, measure the following parameters:

-

Germination rate (%)

-

Root length (mm)

-

Shoot length (mm)

-

Observe any morphological changes (e.g., root coiling, shoot epinasty).

-

-

Data Analysis: Calculate the inhibition percentage for each parameter compared to the solvent control. Determine the IC₅₀ (concentration required for 50% inhibition) for each parameter using a dose-response curve.

Protocol 2: Whole Plant Foliar Spray Assay

Objective: To evaluate the post-emergent herbicidal activity of the test compound.

Materials:

-

Test solutions prepared as in Protocol 1.

-

Potted plants (2-4 leaf stage) of the selected monocot and dicot species.

-

Spray bottle or a laboratory sprayer.

-

Greenhouse with controlled environmental conditions.

Procedure:

-

Plant Preparation: Grow the test plants in pots containing a suitable potting mix until they reach the 2-4 leaf stage.

-

Application: Spray the foliage of the plants with the test solutions until runoff. Ensure even coverage. Include solvent control and positive control groups.

-

Observation: Place the treated plants in a greenhouse and observe them daily for 14-21 days.

-

Data Collection:

-

Record visual phytotoxicity symptoms (e.g., chlorosis, necrosis, epinasty, stunting) at regular intervals using a rating scale (e.g., 0 = no injury, 100 = complete death).

-

Measure plant height and fresh/dry weight at the end of the experiment.

-

-

Data Analysis: Compare the growth parameters and phytotoxicity ratings of the treated plants with the control groups.

DOT Diagram of the Experimental Workflow:

Caption: Workflow for evaluating the agrochemical potential of the test compound.

Data Presentation

All quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: Pre-emergent Herbicidal Activity of this compound (IC₅₀ Values in µM)

| Plant Species | Germination Rate | Root Length | Shoot Length |

| Zea mays | |||

| Triticum aestivum | |||

| Arabidopsis thaliana | |||

| Brassica napus | |||

| Amaranthus retroflexus | |||

| Positive Control (e.g., 2,4-D) |

Table 2: Post-emergent Herbicidal Activity of this compound (Visual Injury % at 14 Days After Treatment)

| Concentration (µM) | Zea mays | Triticum aestivum | Arabidopsis thaliana | Brassica napus | Amaranthus retroflexus |

| 1 | |||||

| 10 | |||||

| 100 | |||||

| 1000 | |||||

| Positive Control |

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial screening and characterization of this compound as a potential agrochemical. The hypothesized mode of action as a synthetic auxin provides a strong rationale for its evaluation as a herbicide or plant growth regulator. The successful execution of these experiments will provide valuable data to guide further research and development of this compound for agricultural applications.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-amino-2-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of Methyl 3-amino-2-chloroisonicotinate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of substituted aminopyridine cores in pharmaceutical agents. The Suzuki-Miyaura coupling offers a powerful method for carbon-carbon bond formation, enabling the synthesis of a diverse library of 2-aryl-3-aminoisonicotinate derivatives.

The protocols and data presented herein are based on established methodologies for Suzuki couplings with structurally similar 2-chloropyridines and are intended to serve as a starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide. It is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants. For this compound, the chloro-substituent serves as the electrophilic partner for the coupling reaction, allowing for the introduction of various aryl or heteroaryl groups at the 2-position. The resulting 2-substituted-3-aminopyridine scaffold is a privileged structure in many biologically active molecules.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Caption: General reaction scheme for the Suzuki coupling.

Experimental Protocols